Chromic phosphate

Vue d'ensemble

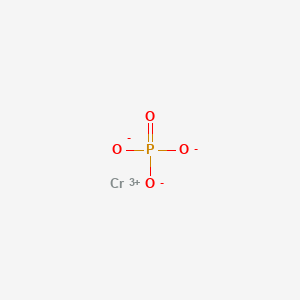

Description

Le phosphate de chrome(III) est un composé inorganique de formule chimique CrPO₄. Il existe sous différentes formes hydratées, notamment la forme anhydre (verte) et la forme hexahydratée (violette). Ce composé est connu pour ses couleurs vibrantes et est principalement utilisé dans les applications industrielles et de recherche .

Voies de Synthèse et Conditions de Réaction :

Phosphate de Chrome(III) Anhydre : Cette forme est préparée en broyant un mélange d'oxyde de chrome(III) (Cr₂O₃) et de phosphate d'ammonium monobasique ((NH₄)₂HPO₄).

Phosphate de Chrome(III) Hexahydraté : Cette forme est synthétisée en réduisant le trioxyde de chrome (CrO₃) avec de l'éthanol en présence d'acide orthophosphorique (H₃PO₄) à des températures allant de -24°C à +80°C.

Phase Mésoporeuse : Un phosphate de chrome(III) gélatineux est préparé par la réduction du dichromate d'ammonium ((NH₄)₂Cr₂O₇) en utilisant de l'éthanol, de l'acide acétique (CH₃COOH) et de l'acide nitrique (HNO₃).

Méthodes de Production Industrielle :

Films Texturés : Préparés en mélangeant des solutions équimolaires de nitrate de chrome aqueux et de phosphate diammonique dans une chambre scellée avec un catalyseur de vapeur d'ammoniac à basse température.

Types de Réactions :

Oxydation et Réduction : Le phosphate de chrome(III) peut subir des réactions redox, en particulier en présence d'agents oxydants ou réducteurs forts.

Réactions de Substitution : Il peut participer à des réactions d'échange de ligands, où les molécules d'eau dans l'ion complexe sont remplacées par d'autres ligands tels que les ions chlorure ou sulfate.

Réactifs et Conditions Courants :

Agents Oxydants : Trioxyde de chrome (CrO₃), acide nitrique (HNO₃).

Agents Réducteurs : Éthanol, hydrazine.

Principaux Produits :

Oxydation : Composés de chrome(VI).

Réduction : Composés de chrome(II).

Applications De Recherche Scientifique

Medical Applications

1. Cancer Treatment

P-32 chromic phosphate has been investigated for its efficacy in treating refractory tumors through intratumoral injections. Several studies have demonstrated significant tumor regression and improved survival rates among patients with solid tumors resistant to conventional therapies.

-

Case Study: Refractory Solid Tumors

- Study Design: A Phase II clinical trial involving 17 patients with refractory solid tumors.

- Method: Patients received intratumoral injections of P-32 this compound (74-555 MBq).

- Results:

-

Case Study: Head and Neck Carcinomas

- Study Design: Pilot study involving 14 patients with refractory head and neck carcinomas.

- Method: Injection of P-32 this compound (74-444 MBq) under sonographic guidance.

- Results:

2. Treatment of Hemophilic Synovitis

P-32 this compound is also utilized in radiosynovectomy for patients with hemophilia, aiming to control bleeding episodes associated with synovitis.

- Case Study: Long-Term Follow-Up

- Study Design: Follow-up study on the efficacy of P-32 this compound in treating hemophilic synovitis over an average of 15 years.

- Results:

Data Table: Summary of Clinical Studies

| Study Focus | Number of Patients | Median Survival | Complete Remission | Partial Remission | Notable Side Effects |

|---|---|---|---|---|---|

| Refractory Solid Tumors | 17 | 13 months | 41% (7 patients) | 29% (5 patients) | Thrombocytopenia in one case |

| Head and Neck Carcinomas | 14 | 7.8 months | N/A | 57% (8 patients) | Mild thrombocytopenia |

| Hemophilic Synovitis | Variable | N/A | N/A | N/A | No significant change noted |

Mécanisme D'action

Chromium (III) phosphate exerts its effects through various mechanisms:

Catalytic Activity: Acts as a catalyst in organic reactions by facilitating the formation and breaking of chemical bonds.

Biological Activity: Involved in the metabolism of glucose and lipids, potentiating insulin signaling pathways.

Comparaison Avec Des Composés Similaires

Chromium (III) Oxide (Cr₂O₃): Used as a pigment and in refractory materials.

Chromium (III) Chloride (CrCl₃): Utilized in the synthesis of other chromium compounds and as a catalyst.

Chromium (III) Sulfate (Cr₂(SO₄)₃): Employed in the tanning of leather and as a mordant in dyeing.

Uniqueness: Chromium (III) phosphate is unique due to its vibrant colors, diverse hydrated forms, and its specific applications in catalysis and biological systems. Its ability to form mesoporous structures and textured films further distinguishes it from other chromium compounds .

Activité Biologique

Chromic phosphate, specifically in its radioactive form as chromic-P32 phosphate (Cr-32PO4), has garnered attention for its potential applications in cancer treatment, particularly in brachytherapy. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, efficacy, and clinical applications.

This compound exists in different hydrated forms, with the anhydrous form (CrPO₄) being a green solid and the hexahydrate (CrPO₄·6H₂O) appearing violet. The compound exhibits a crystalline structure characterized by strong ionic bonds between chromium(III) cations and phosphate anions. The synthesis typically involves the reaction of chromium(III) salts with phosphoric acid:

This compound's biological activity primarily stems from its radioactive isotope, phosphorus-32 (P-32), which emits beta radiation. This localized radiation can induce cellular damage, leading to apoptosis in cancer cells. The mechanisms include:

- Induction of Apoptosis : Studies have shown that P-32 can increase apoptosis rates in tumor cells by upregulating pro-apoptotic factors such as Bax and downregulating anti-apoptotic factors like Bcl-2 .

- Tumor Microenvironment Modulation : The radiation can alter the tumor microenvironment, enhancing immune response and potentially increasing the efficacy of concurrent therapies .

Brachytherapy

This compound is utilized in brachytherapy, where it is injected directly into tumors to deliver localized radiation. This method minimizes systemic exposure while maximizing tumor targeting. Notable studies include:

- Pancreatic Carcinoma Treatment : A study involving nude mice with implanted pancreatic carcinoma demonstrated that intratumoral injection of Cr-32PO4 resulted in significant tumor necrosis and apoptosis . The half-life of effective medication was approximately 13 days post-injection.

| Treatment Group | Dose (MBq) | Tumor Response (%) | Median Survival (Months) |

|---|---|---|---|

| 1 | 0.37 | 80 | 12 |

| 2 | 0.74 | 70 | 13 |

| 3 | 1.48 | 71 | 13 |

- Phase II Trials : In a clinical trial involving patients with refractory solid tumors, P-32 this compound injections led to a response rate of 71%, with complete remissions observed in 41% of cases .

Case Studies

- Intrathoracic Application : In a cohort of patients with pleural effusion, intrathoracic injections of Cr-P32 were shown to effectively control symptoms and reduce fluid accumulation .

- Ewing's Sarcoma Treatment : this compound colloids were investigated for their efficacy against Ewing's sarcoma, demonstrating promising results in reducing tumor size and improving patient outcomes .

Safety and Side Effects

While this compound shows efficacy in tumor treatment, safety remains a concern. Some studies reported minimal side effects, such as thrombocytopenia in isolated cases; however, most patients tolerated the treatment well without significant adverse effects .

Propriétés

IUPAC Name |

chromium(3+);phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZBVTPSNGOVRJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrPO4, CrO4P | |

| Record name | chromium(III) phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium(III)_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27096-04-4 (chromium(+3)[3:1] salt), 59178-46-0 (chromium(+3)[3:2] salt) | |

| Record name | Chromic phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70884435 | |

| Record name | Phosphoric acid, chromium(3+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.967 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Gray-brown to black solid; [Merck Index] Insoluble in water; [ACGIH] | |

| Record name | Phosphoric acid, chromium(3+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium(III) phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7789-04-0 | |

| Record name | Chromic phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, chromium(3+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, chromium(3+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHROMIC PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ86ZJ9U98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does chromic phosphate exert its therapeutic effect?

A1: this compound, specifically containing the radioactive isotope Phosphorus-32 (³²P), functions as a brachytherapy agent. When injected into a body cavity or tumor, it emits beta particles that have a short range in tissue, delivering localized radiation. This localized radiation damages the DNA of nearby cells, primarily targeting rapidly dividing cells like those found in tumors or inflamed synovium. This targeted damage leads to cell death or inhibits further cell division, thereby controlling malignant effusions or reducing inflammation [, , , , ].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is CrPO₄. Its molecular weight is 146.97 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A3: While the provided research papers do not delve into detailed spectroscopic characterization, studies often employ techniques like electron capture tomography (ECT) and bremsstrahlung scanning to monitor the distribution and behavior of ³²P-labeled this compound in vivo [].

Q4: How stable is this compound in biological environments?

A4: Research indicates that this compound exhibits good stability in vivo. Studies using ³²P-labeled this compound show that it remains largely bound to the serosal surface within 24 hours of intraperitoneal injection []. This stability is crucial for ensuring localized radiation delivery and minimizing potential systemic effects.

Q5: Are there concerns about the compatibility of this compound with different bodily fluids or tissues?

A5: While generally considered biocompatible, some studies suggest the possibility of this compound migration. One study reported migration of radioactivity to lymph nodes and other organs in one out of nine patients after intra-articular injection []. This highlights the importance of careful administration and monitoring to minimize the risk of unintended distribution.

Q6: Does this compound exhibit any catalytic properties relevant to its medical applications?

A6: The provided research focuses on the radiotherapeutic applications of this compound, particularly ³²P-chromic phosphate. Its therapeutic efficacy stems from localized beta radiation rather than catalytic activity.

Q7: Have computational methods been applied to study this compound in the context of its medical applications?

A7: The provided research papers primarily focus on clinical and experimental investigations of this compound. Computational studies could provide further insights into its interactions with biological systems.

Q8: How does the physical form of this compound influence its therapeutic efficacy?

A8: The physical form of this compound, particularly its particle size, plays a crucial role in its distribution and retention within the body. Research highlights the differences in biological behavior between true colloidal and particulate forms of this compound [, ]. Larger, particulate forms tend to remain localized at the injection site, making them suitable for brachytherapy applications [, ].

Q9: What formulation strategies are employed to optimize the therapeutic use of this compound?

A9: Research emphasizes the importance of formulating this compound into a stable colloidal suspension for intracavitary administration [, , ]. The use of biodegradable polymers like poly(L-lactic acid) (PLLA) in conjunction with ³²P-chromic phosphate has been investigated to create implantable brachytherapy devices [, ]. These formulations aim to enhance drug delivery, prolong retention at the target site, and potentially improve therapeutic outcomes.

Q10: What are the key considerations for the safe handling and administration of radioactive this compound?

A10: Due to its radioactivity, this compound requires careful handling and disposal procedures to minimize radiation exposure to healthcare workers and the environment. These procedures often involve the use of shielding, personal protective equipment, and adherence to strict regulations regarding radioactive materials. []

Q11: How is this compound distributed within the body after administration?

A11: The distribution of this compound depends largely on the route of administration and its physical form. Intraperitoneal administration typically results in localization within the peritoneal cavity [, , ], while intra-articular injections aim to confine the radioisotope within the joint space [, ]. Research using ³²P-chromic phosphate indicates that it predominantly remains at the site of injection, with minimal systemic absorption [, ].

Q12: What is the elimination pathway for this compound?

A12: The primary route of elimination for unabsorbed ³²P-chromic phosphate appears to be through fecal excretion, with minimal urinary excretion observed in animal studies [].

Q13: What preclinical models are used to study the efficacy of this compound?

A13: Animal models, particularly rabbits and rodents, have been employed to investigate the therapeutic potential of this compound in conditions like arthritis and cancer. Studies have utilized antigen-induced arthritis models in rabbits to assess the efficacy of ³²P-chromic phosphate synovectomy [].

Q14: What clinical evidence supports the use of this compound in treating malignant effusions?

A14: Clinical studies have demonstrated the efficacy of this compound, particularly ³²P-chromic phosphate, in controlling malignant pleural effusions and ascites [, , , ]. Studies report positive responses, with reduced fluid accumulation and symptom palliation in a significant proportion of patients.

Q15: Are there any known mechanisms of resistance to this compound therapy?

A15: The primary mechanism of action of this compound involves direct DNA damage caused by beta radiation. Resistance mechanisms, if any, are not well-documented in the provided research and might involve factors influencing radiation sensitivity or the physical distribution of the radioisotope within the target tissue.

Q16: What are the potential side effects associated with this compound therapy?

A16: As with any radiopharmaceutical, the use of this compound carries the risk of radiation-induced side effects. These can include local reactions at the injection site, such as pain, inflammation, or tissue fibrosis. Systemic effects, though rare due to minimal absorption, could involve bone marrow suppression or damage to other organs. [, , , ]

Q17: What strategies are being explored to improve the targeted delivery of this compound to tumors?

A17: Research is exploring the use of biodegradable polymers like PLLA to create ³²P-chromic phosphate microparticles or seeds for interstitial implantation into tumors [, ]. These strategies aim to enhance drug retention within the tumor, enabling more targeted and prolonged radiation delivery while minimizing exposure to surrounding healthy tissues.

Q18: Are there any biomarkers used to predict the response to this compound therapy?

A18: While the research does not specifically identify biomarkers for predicting response, studies often monitor clinical parameters like fluid accumulation, symptom relief, and tumor size reduction to assess treatment efficacy [, , ].

Q19: How is the distribution of this compound monitored in patients?

A19: Monitoring the distribution of ³²P-chromic phosphate relies on imaging techniques that can detect the bremsstrahlung radiation produced by the interaction of beta particles with tissue. These techniques include bremsstrahlung scanning and single-photon emission computed tomography (SPECT) [, ].

Q20: What are the environmental considerations associated with the use and disposal of radioactive this compound?

A20: The use of radioactive materials like this compound necessitates stringent waste management protocols to prevent environmental contamination. These protocols often involve storing radioactive waste in designated containers until it decays to safe levels and adhering to regulations for disposal. []

Q21: How does the solubility of this compound impact its biodistribution?

A21: this compound is practically insoluble in water and biological fluids. This insolubility contributes to its prolonged retention at the site of administration, making it suitable for brachytherapy applications. [, ]

Q22: How are analytical methods for quantifying this compound validated?

A22: Validating analytical methods for quantifying this compound, especially in biological samples, is crucial for ensuring accurate and reliable results. Validation procedures typically involve assessing parameters like accuracy, precision, specificity, linearity, range, detection limit, and quantitation limit. These procedures ensure the method's suitability for its intended purpose.

Q23: What quality control measures are implemented during the production of this compound for medical use?

A23: Stringent quality control measures are essential during the production of this compound to ensure its safety and efficacy. These measures encompass factors such as controlling particle size distribution, radionuclidic purity, radiochemical purity, sterility, and apyrogenicity. Adherence to these standards is vital for minimizing risks to patients.

Q24: Does the administration of this compound elicit any immunological responses?

A24: The research primarily focuses on the radiotherapeutic effects of this compound, and specific information regarding its immunogenicity is limited.

Q25: Is there information available about drug-transporter interactions or effects on drug-metabolizing enzymes related to this compound?

A25: The provided research primarily focuses on the clinical applications and biodistribution of this compound, particularly its use as a brachytherapy agent. More in-depth studies are needed to elucidate its potential interactions with drug transporters and metabolizing enzymes.

Q26: What are some alternative treatment options to this compound for conditions like malignant effusions?

A26: Alternatives to this compound for managing malignant effusions include other radiopharmaceuticals, such as colloidal gold-198, as well as non-radioactive approaches like repeated drainage, pleurodesis (using talc or other agents to adhere the pleural layers together), or systemic chemotherapy [, , ]. The choice of treatment depends on factors like the type and extent of the effusion, the patient's overall health, and the potential risks and benefits of each option.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.